REACTION_CXSMILES
|
[Mg].II.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH2:9]Cl.CN(C)[C:16]([CH:18]1[CH2:20][CH2:19]1)=[O:17]>O1CCCC1.C(OCC)C>[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH2:9][C:16]([CH:18]1[CH2:20][CH2:19]1)=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CCl)C=CC1
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C1CC1)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for half an hour and under cooling aqueous hydrogen chloride (80 ml, 1:1)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to the reaction mixture
|
Type
|
ADDITION
|
Details
|
is added dropwise to the mixture
|
Type
|
CUSTOM
|
Details
|
The organic layer is dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(CC(=O)C2CC2)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |